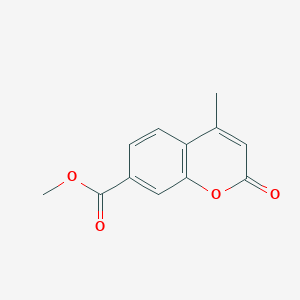![molecular formula C16H19ClN4O3S2 B12169267 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B12169267.png)
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-3-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-[(2E)-5-(丙-2-基)-1,3,4-噻二唑-2(3H)-亚基]苯甲酰胺是一种结构独特的复杂有机化合物,它结合了多个官能团。
准备方法
4-氯-3-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-[(2E)-5-(丙-2-基)-1,3,4-噻二唑-2(3H)-亚基]苯甲酰胺的合成涉及多个步骤,每个步骤都需要特定的反应条件。 工业生产方法可能涉及优化这些步骤以提高产量和纯度,同时最大限度地降低成本和环境影响 .
化学反应分析
该化合物可以进行多种化学反应,包括:
氧化: 硫原子的存在使其易于发生氧化反应,通常使用过氧化氢或高锰酸钾等试剂。
还原: 还原反应可以针对硝基或羰基,使用氢化铝锂或硼氢化钠等试剂。
取代: 苯环上的氯原子可以通过亲核芳香取代反应被其他基团取代,使用甲醇钠或叔丁醇钾等试剂。
科学研究应用
4-氯-3-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-[(2E)-5-(丙-2-基)-1,3,4-噻二唑-2(3H)-亚基]苯甲酰胺具有多种科学研究应用:
化学: 它被用作合成更复杂分子和研究反应机理的构建块。
生物学: 该化合物的独特结构使其能够与各种生物靶标相互作用,使其在生化测定和研究中发挥作用。
工业: 用于开发新材料和化学工艺.
作用机制
该化合物的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。噻嗪烷和噻二唑基团在这些相互作用中起着至关重要的作用,通常与活性位点结合或改变靶分子构象。 这会导致生物途径发生变化,从而导致观察到的化合物效应 .
相似化合物的比较
类似的化合物包括其他苯甲酰胺衍生物和含有噻嗪烷的分子。与这些相比,4-氯-3-(1,1-二氧化-1,2-噻嗪烷-2-基)-N-[(2E)-5-(丙-2-基)-1,3,4-噻二唑-2(3H)-亚基]苯甲酰胺是独一无二的,因为它具有特定的官能团组合,赋予其独特的化学和生物学特性。一些类似的化合物包括:
- 4-氯-3-(1,1-二氧化-1,2-噻嗪烷-2-基)苯甲酸
- 3-(1,1-二氧化-1λ6-[1,2]噻嗪烷-2-基)-4-氯苯甲酸 .
属性
分子式 |
C16H19ClN4O3S2 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC 名称 |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H19ClN4O3S2/c1-10(2)15-19-20-16(25-15)18-14(22)11-5-6-12(17)13(9-11)21-7-3-4-8-26(21,23)24/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,20,22) |
InChI 键 |
GHCXVROJEBXXFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12169197.png)
![2,7-Dimethyl-4-(naphthalen-2-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12169201.png)

![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B12169218.png)
![methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate](/img/structure/B12169224.png)
![[4-(4-fluorophenyl)piperazin-1-yl][1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone](/img/structure/B12169229.png)
![3-(4-chlorophenyl)-1-[4-(pyridin-2-yl)piperazin-1-yl]-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B12169237.png)
![4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B12169246.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B12169262.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12169264.png)
